2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE
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Overview
Description
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE is a compound that features an imidazole ring, a sulfur atom, and a phenylacetamide group. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
1H-Imidazole, 2-ethyl-4-methyl-: Used in various chemical syntheses.
3-Cyano-1-methyl-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)-1-nitrosoguanidine: Studied for its biological activities.
Uniqueness
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring, sulfur atom, and phenylacetamide group make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-12-10(2)15-14(17-12)19-9-13(18)16-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWBUSLWDUXJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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